3-Hydroxy-2-pentanone

Description

This compound has been reported in Allium cepa with data available.

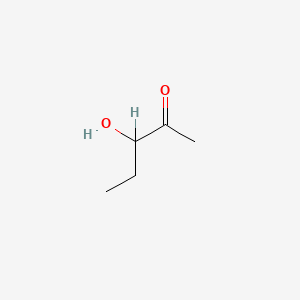

structure

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKKRASBPHFULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863112 | |

| Record name | 3-Hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

105.00 to 107.00 °C. @ 50.00 mm Hg | |

| Record name | 3-Hydroxy-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.008-1.014 | |

| Record name | 3-Hydroxy-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3142-66-3 | |

| Record name | 3-Hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3142-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylethylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentanone, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQA0W5LG7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of 3-Hydroxy-2-pentanone in Foods: A Technical Guide

An in-depth examination of the presence, quantification, and formation of the flavor compound 3-hydroxy-2-pentanone across various food matrices, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the acyloin class of organic compounds, is a naturally occurring flavor molecule found in a variety of fermented and non-fermented foods.[1][2][3] Characterized by its herbal and truffle-like taste, this compound contributes to the complex sensory profiles of numerous food products.[1][2][3] Its presence is often a result of microbial metabolism during fermentation, particularly in alcoholic beverages and dairy products. This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, detailing its concentration in various food items, the analytical methodologies for its quantification, and the biochemical pathways responsible for its formation.

Quantitative Occurrence of this compound in Foods

The concentration of this compound varies significantly across different food products, influenced by factors such as the raw materials, microbial strains involved in fermentation, and processing conditions. While its presence has been reported in a range of foods, quantitative data is limited. The table below summarizes the available quantitative data for this compound in various food matrices.

| Food Matrix | Concentration Range | Average Concentration | Reference(s) |

| Beer | 0.05000 mg/L | 0.05000 mg/L | [1] |

| Asparagus | Detected, not quantified | - | [1][2][3] |

| Cheese (Gouda-type) | Detected, relative abundance reported | - | [4] |

| Yogurt | Detected, relative abundance reported | - | [5][6][7] |

| Wine (Chardonnay) | Detected, not quantified | - | [8] |

| Butter | Detected, not quantified | - | |

| Pork Liver | Detected, not quantified | - | |

| Coffee | Detected, not quantified | - | |

| Tea | Detected, not quantified | - | |

| Starfruit | Detected, not quantified | - | |

| Dried Bonito | Detected, not quantified | - |

Experimental Protocols for the Analysis of this compound

The quantification of this compound in complex food matrices typically involves the use of chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), coupled with a sample preparation method to isolate and concentrate the volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for this purpose.

Detailed Protocol: Quantification of this compound in Fermented Beverages (e.g., Beer, Wine) using HS-SPME-GC-MS

This protocol is a composite of methodologies reported in the scientific literature for the analysis of volatile compounds in fermented beverages.

1. Sample Preparation:

-

Degassing (for carbonated beverages): Samples are decarbonated using methods such as gentle stirring, sonication, or a freeze-thaw procedure to prevent interference during extraction.[9]

-

Internal Standard Addition: A known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanone, 2-octanol) is added to the sample for accurate quantification.[1][5]

-

Salting Out: Sodium chloride (NaCl) is often added to the sample vial to increase the ionic strength of the matrix, which enhances the partitioning of volatile compounds into the headspace.[1]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Vial: A 5-10 mL aliquot of the prepared sample is placed in a 20 mL glass vial, which is then sealed with a PTFE/silicone septum.[5]

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile compounds in fermented beverages.[5][8]

-

Equilibration: The sample vial is equilibrated at a specific temperature (e.g., 40-50°C) for a set time (e.g., 10-15 minutes) to allow the volatile compounds to partition into the headspace.[5][8]

-

Extraction: The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 30-45 minutes) at the same temperature to adsorb the volatile analytes.[9]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC (e.g., at 250-260°C) for a specific time (e.g., 3-5 minutes) to thermally desorb the trapped analytes onto the GC column.[8]

-

GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-INNOWax, is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points and column interactions. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.[5]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode for compound identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

-

Identification: Compound identification is based on comparing the obtained mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by matching the retention indices with those of authentic standards.

-

Quantification: The concentration of this compound is determined by creating a calibration curve using standard solutions of the compound and the internal standard.

References

- 1. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Frontiers | How the Fewest Become the Greatest. L. casei’s Impact on Long Ripened Cheeses [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Profile of Volatile Compounds in Dessert Yogurts Prepared from Cow and Goat Milk, Using Different Starter Cultures and Probiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Profiling Analysis of Volatile and Non-volatile Compounds in Vitis Vinifera Berries (cv. Chardonnay) and Spontaneous Bud Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ysi.com [ysi.com]

An In-depth Technical Guide to 3-Hydroxy-2-pentanone (CAS 3142-66-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-pentanone (CAS 3142-66-3), also known as acetyl ethyl carbinol. It is an alpha-hydroxy ketone with applications in the flavor and fragrance industry and as a chiral intermediate in chemical synthesis. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, discusses its toxicological profile and plausible metabolic fate, and illustrates key processes through workflow diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a colorless liquid with a sweet, fruity odor. It is a secondary alpha-hydroxy ketone, a class of organic compounds also known as acyloins.[1][2] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 3142-66-3 |

| IUPAC Name | 3-hydroxypentan-2-one |

| Synonyms | Acetyl ethyl carbinol, 1-Acetyl-1-propanol, 1-Hydroxypropyl methyl ketone, 2-Pentanon-3-ol |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol [1] |

| InChI | InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3 |

| InChIKey | HDKKRASBPHFULQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)C)O |

| FEMA Number | 3550 |

| JECFA Number | 409 |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Boiling Point | 147.5 °C at 760 mmHg | [3] |

| 105.0 - 107.0 °C at 50.0 mmHg | [4] | |

| Melting Point | 2.5 °C (estimate) | [3] |

| Density | 0.962 g/cm³ | [3] |

| 1.008 - 1.014 g/cm³ | [5][4] | |

| Refractive Index | 1.418 - 1.435 | [6] |

| Flash Point | 53.8 °C | [3] |

| Vapor Pressure | 1.71 mmHg at 25 °C | [3] |

| Water Solubility | 2.907e+005 mg/L at 25 °C (estimated) | [4] |

| pKa (Predicted) | 13.21 ± 0.20 | [3] |

| LogP (o/w) | 0.2 - 0.346 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 102.068079557 Da | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below.

Synthesis Protocol: Biocatalytic Reduction of 2,3-Pentanedione

This protocol is based on the enantioselective reduction of a prochiral 1,2-diketone using a butanediol dehydrogenase.[7]

Objective: To synthesize this compound by the enzymatic reduction of 2,3-pentanedione.

Materials:

-

2,3-Pentanedione

-

Recombinant (R,R)-butane-2,3-diol-dehydrogenase from Bacillus clausii (BcBDH)[7]

-

NADH

-

Formate

-

Formate dehydrogenase

-

MES-NaOH buffer (50 mM, pH 6.8)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Enzyme membrane reactor (optional, for continuous production)

Procedure:

-

Prepare a reaction mixture in MES-NaOH buffer containing 2,3-pentanedione (10 mM), NADH (0.3 mM), formate (30 mM), and formate dehydrogenase (5 U/mL) for NADH regeneration.

-

Initiate the reaction by adding BcBDH (1 U/mL).

-

Incubate the reaction mixture at 30 °C with gentle agitation for 60 minutes.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

-

Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent or by heat treatment).

-

Extract the product from the aqueous reaction mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude this compound.

-

Purify the product by distillation under reduced pressure.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of this compound in a sample matrix, such as a food or flavor sample.[5][6]

Objective: To detect and quantify this compound using GC-MS.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

DB-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Carboxen/PDMS)

-

Sample vials with septa

-

This compound standard for calibration

Procedure:

-

Sample Preparation (SPME):

-

Place a known amount of the sample (e.g., 5 g of a food matrix) into a 20 mL headspace vial.

-

If required, add a saturated solution of NaCl to enhance the volatility of the analyte.

-

Add an internal standard if quantitative analysis is desired.

-

Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 3 minutes.

-

Ramp: Increase to 200 °C at a rate of 5 °C/min.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by searching against a mass spectral library (e.g., NIST).

-

For quantification, create a calibration curve using known concentrations of the standard.

-

Biological Activity and Toxicology

This compound is found naturally in a variety of foods, including yogurt, asparagus, cheese, butter, and coffee.[8] It is used as a flavoring agent in food products.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] It does not meet the criteria for GHS hazard classification.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: A workflow diagram for the synthesis of this compound.

Plausible Metabolic Pathway

While a specific metabolic pathway for this compound is not extensively documented, a plausible fate can be inferred from the general metabolism of alpha-hydroxy ketones.

Caption: Plausible metabolic pathways for this compound.

References

- 1. Video: α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview [jove.com]

- 2. prezi.com [prezi.com]

- 3. A Bio-Catalytic Approach to Aliphatic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. rroij.com [rroij.com]

- 7. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Hydroxy-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-pentanone (C₅H₁₀O₂), a secondary alpha-hydroxy ketone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring spectroscopic data and presents the data in a clear, tabular format for ease of comparison and interpretation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and a carbonyl (C=O) group.

Data Presentation: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 (broad) | O-H stretch (hydroxyl group) | Strong |

| ~2970 | C-H stretch (alkane) | Strong |

| ~1715 | C=O stretch (ketone) | Strong |

| ~1460 | C-H bend (alkane) | Medium |

| ~1370 | C-H bend (alkane) | Medium |

| ~1120 | C-O stretch (secondary alcohol) | Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its characteristic functional groups.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A thin film of the liquid is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a uniform film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded to account for any atmospheric or instrumental interferences.

-

The salt plates with the sample film are placed in the spectrometer's sample holder.

-

The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.

Data Presentation: ¹H NMR Spectral Data (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | m | 1H | CH(OH) |

| ~3.5 | s (broad) | 1H | OH |

| ~2.2 | s | 3H | CH₃(C=O) |

| ~1.6 | m | 2H | CH₂ |

| ~0.9 | t | 3H | CH₃(ethyl) |

m = multiplet, s = singlet, t = triplet

Data Presentation: ¹³C NMR Spectral Data (Predicted, in CDCl₃)[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~212 | C=O (Ketone) |

| ~75 | CH(OH) |

| ~30 | CH₂ |

| ~25 | CH₃(C=O) |

| ~10 | CH₃(ethyl) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe to the appropriate frequency for ¹H or ¹³C.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Data Presentation: Mass Spectral Data (Predicted)

| m/z | Proposed Fragment |

| 102 | [M]⁺ (Molecular Ion) |

| 87 | [M - CH₃]⁺ |

| 73 | [M - C₂H₅]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

| 45 | [CH(OH)CH₃]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 30-200).

-

-

Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed to identify the molecular ion and the major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic analysis of a liquid sample.

Fragmentation Pathway of this compound

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Technical Guide: Safety and Handling of 3-Hydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3-Hydroxy-2-pentanone (CAS No. 3142-66-3), a secondary alpha-hydroxy ketone. While generally recognized as having a low hazard profile and used as a flavoring agent, adherence to proper laboratory safety protocols is essential.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for safe handling, storage, and emergency response planning.

| Property | Value | Source |

| Molecular Formula | C5H10O2 | ECHEMI[2] |

| Molecular Weight | 102.133 g/mol | ECHEMI[2] |

| Appearance | Not specified, likely liquid | Inferred from properties |

| Boiling Point | 147-148 °C @ 761 Torr | ECHEMI[2] |

| 105.00 to 107.00 °C @ 50.00 mm Hg | PubChem[1] | |

| Melting Point | 133-134 °C (Note: This may be an error in the source data as it is unusually high for a small molecule of this type and inconsistent with its boiling point) | ECHEMI[2] |

| Flash Point | 53.8 °C | ECHEMI[2] |

| Density | 0.9500 g/cm³ @ 20 °C | ECHEMI[2] |

| Water Solubility | 2.907e+05 mg/L @ 25 °C (estimated) | ECHEMI[2] |

| Refractive Index | 1.418 | ECHEMI[2] |

Hazard Identification and GHS Classification

According to multiple sources, this compound is not classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] A significant number of reports to the ECHA C&L Inventory indicate that this chemical does not meet the criteria for GHS hazard classification.[1]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and expressed "No safety concern at current levels of intake when used as a flavouring agent."[1]

Despite the low hazard classification, it is prudent to handle this compound with the care required for all laboratory chemicals.

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols will minimize risk and ensure a safe laboratory environment.

Handling Procedures

-

Ventilation: Handle in a well-ventilated place to avoid the formation and inhalation of aerosols or vapors.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including lab coats, safety glasses with side shields, and chemical-resistant gloves.[2]

-

Avoid Contact: Take measures to prevent contact with skin and eyes.[2]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge, as the material has a flash point of 53.8 °C.[2]

Storage Procedures

-

Container: Store in a tightly closed container.

-

Environment: Keep in a dry, cool, and well-ventilated place.[2]

-

Incompatibilities: Store apart from foodstuff containers or incompatible materials.[2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification |

| Eye Protection | Safety glasses with side shields or chemical goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols or vapors are generated, a NIOSH-approved respirator may be necessary. |

First Aid Measures

In the event of exposure, follow these first aid protocols:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical attention. |

Spill and Disposal Procedures

-

Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: General workflow for safe chemical handling.

Caption: First aid decision tree for chemical exposure.

References

3-Hydroxy-2-pentanone: A Key Flavor Compound in Dairy Products

An In-depth Technical Guide for Researchers and Food Scientists

Introduction

3-Hydroxy-2-pentanone, an α-hydroxy ketone, is a significant volatile flavor compound found in a variety of fermented and heat-treated foods, most notably dairy products. Its presence contributes to the complex and desirable aroma profiles of yogurt, cheese, and butter.[1] This technical guide provides a comprehensive overview of the chemical properties, sensory characteristics, biosynthesis, and analytical methodologies related to this compound in the context of dairy science. This document is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and dairy product development.

Chemical and Physical Properties

This compound, also known as acetyl ethyl carbinol, is a chiral molecule with the chemical formula C₅H₁₀O₂. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 102.13 g/mol | [1] |

| Boiling Point | 105-107 °C at 50 mmHg | [1] |

| Density | 1.008-1.014 g/cm³ | [1] |

| Refractive Index | 1.436-1.440 (at 20°C) | [1] |

| Solubility | Soluble in water | |

| CAS Number | 3142-66-3 | [1] |

| FEMA Number | 3550 |

Occurrence and Sensory Profile in Dairy Products

This compound has been identified as a volatile component in a range of dairy products, including:

-

Yogurt: Contributes to the overall fermented and creamy aroma.

-

Cheese: Notably found in Swiss and Mozzarella cheeses.[1]

-

Butter: Plays a role in the rich, buttery flavor profile.

The sensory characteristics of this compound are often described as sweet, fruity, and creamy. Some sources also characterize its aroma as "herbal and truffle tasting". In the context of dairy products, it is believed to contribute to the desirable buttery and creamy notes, working in synergy with other flavor compounds like diacetyl and acetoin.

Flavor Threshold

Specific flavor threshold data for this compound in a dairy matrix is not extensively reported in the scientific literature. However, as an α-hydroxy ketone, its flavor impact is concentration-dependent and influenced by the presence of other volatile and non-volatile compounds in the food matrix.

Biosynthesis of this compound in Dairy Fermentations

The formation of this compound in dairy products is primarily attributed to the metabolic activity of starter and non-starter lactic acid bacteria (LAB) during fermentation. While the precise pathway for this C5 α-hydroxy ketone is not as extensively studied as its C4 analogue, acetoin (3-hydroxy-2-butanone), a homologous pathway can be proposed based on the known metabolism of amino acids and α-keto acids by LAB.

The proposed pathway likely involves the catabolism of 5-carbon amino acids, such as isoleucine. The initial step is a transamination to form the corresponding α-keto acid, α-keto-β-methylvaleric acid. This intermediate can then be decarboxylated to form a 5-carbon α-hydroxy ketone.

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound from isoleucine in lactic acid bacteria.

Experimental Protocols for Analysis

The analysis of this compound in dairy products typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for sample preparation.

Sample Preparation and Extraction: HS-SPME

-

Sample Homogenization: A representative sample of the dairy product (e.g., 5 g of yogurt or grated cheese) is placed in a 20 mL headspace vial. For solid or semi-solid samples, gentle homogenization may be required.

-

Internal Standard: An appropriate internal standard (e.g., 2-octanol or a deuterated analogue of a related ketone) is added to the sample for quantification.

-

Equilibration: The vial is sealed with a PTFE/silicone septum and incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow for the equilibration of volatile compounds in the headspace.

-

Extraction: A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is inserted into the hot inlet of the GC (e.g., 250°C) for thermal desorption of the analytes.

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX or DB-5ms). A typical temperature program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/minute.

-

Ramp 2: Increase to 240°C at 10°C/minute, hold for 5 minutes.

-

-

Detection: Mass spectrometry is used for detection and identification.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification

Quantification is typically performed by creating a calibration curve using a series of standard solutions of this compound with a fixed concentration of the internal standard.

Below is a diagram illustrating a typical experimental workflow.

Caption: A typical experimental workflow for the quantification of this compound in dairy products.

Conclusion

This compound is a valuable flavor compound that contributes to the characteristic aroma of many dairy products. Understanding its chemical properties, sensory impact, and formation pathways is crucial for controlling and optimizing the flavor of fermented dairy foods. While further research is needed to establish its precise flavor threshold and to fully elucidate its biosynthetic pathway in various dairy matrices, the analytical methods outlined in this guide provide a robust framework for its quantification and further study. This knowledge can be leveraged by researchers and industry professionals to enhance product quality and develop novel dairy flavors.

References

An In-depth Technical Guide to 3-Hydroxy-2-pentanone: Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and stereoisomerism of 3-Hydroxy-2-pentanone. It includes detailed data, experimental considerations, and visualizations to support research and development activities.

Introduction

This compound, also known as acetyl ethyl carbinol, is a secondary alpha-hydroxy ketone.[1] It belongs to a class of organic compounds called acyloins, which contain a hydroxyl group adjacent to a carbonyl group.[2][3] This compound is found in various natural sources, including yogurt, asparagus, cheese, butter, and coffee, and is utilized in the flavor and fragrance industry.[4][5] Its versatile structure also makes it a valuable building block in organic synthesis.[5]

Chemical Structure and Identification

The fundamental structure of this compound consists of a five-carbon chain with a ketone group at the second carbon (C2) and a hydroxyl group at the third carbon (C3).[6]

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 3-hydroxypentan-2-one | [1] |

| CAS Number | 3142-66-3 | [6] |

| Molecular Formula | C₅H₁₀O₂ | [6] |

| Molecular Weight | 102.13 g/mol | [1] |

| Canonical SMILES | CCC(C(=O)C)O | [1] |

| InChI | InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3 | [1] |

| InChIKey | HDKKRASBPHFULQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 147.5°C at 760 mmHg | [7] |

| 105.0 - 107.0°C at 50.0 mmHg | [1] | |

| Density | 0.962 g/cm³ | [7] |

| Refractive Index (n_D^20) | 1.4350 - 1.440 | [1][7] |

| Flash Point | 53.8°C | [7] |

| Water Solubility | 2.907e+05 mg/L at 25°C (estimated) | [8][9] |

| Vapor Pressure | 1.71 mmHg at 25°C | [7] |

| pKa | 13.21 ± 0.20 (Predicted) | [7] |

| logP | 0.34630 | [7] |

Table 3: Computed Properties of this compound

| Property | Value | Reference |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 102.068079557 Da | [1] |

| Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

| Complexity | 68.5 | [1] |

Stereoisomerism

The carbon atom at the C3 position in this compound is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and an acetyl group (-C(O)CH₃). Consequently, this compound exists as a pair of enantiomers: (R)-3-Hydroxy-2-pentanone and (S)-3-Hydroxy-2-pentanone.

Caption: Enantiomers of this compound.

These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities, a critical consideration in drug development.

Experimental Protocols

A common method for the synthesis of α-hydroxy ketones like this compound involves the oxidation of the corresponding ketone. The following is a generalized protocol based on literature precedents for similar transformations.

Objective: To synthesize racemic this compound from 2-pentanone.

Materials:

-

2-Pentanone

-

Methanol

-

Potassium hydroxide (KOH)

-

[Bis(acetoxy)iodo]benzene or other suitable oxidizing agent

-

Sulfuric acid (for workup)

-

Standard laboratory glassware and magnetic stirrer

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pentanone in methanol.

-

Base Addition: Cool the solution in an ice bath. Slowly add a solution of potassium hydroxide in methanol to the reaction mixture while stirring.

-

Oxidation: Over a period of 12.5 hours, add [bis(acetoxy)iodo]benzene to the mixture in portions, maintaining the temperature between 0 and 20°C.[7]

-

Quenching and Workup: After the reaction is complete (monitored by TLC or GC), neutralize the mixture with a dilute solution of sulfuric acid.[7]

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

The separation of the (R) and (S) enantiomers of this compound is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used technique for this purpose.[10]

Objective: To separate the enantiomers of racemic this compound using chiral HPLC.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD or cellulose-based)[11]

-

Racemic this compound standard

-

HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)

Protocol:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are effective for a wide range of chiral compounds.[10]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation.

-

Method Development:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject a small volume of the racemic this compound solution.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Optimize the mobile phase composition, flow rate, and column temperature to maximize the resolution between the two enantiomeric peaks.[11]

-

-

Analysis: Once the method is optimized, inject the sample to be analyzed. The two peaks in the chromatogram will correspond to the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.

Logical Workflow

The overall process from synthesis to the analysis of individual stereoisomers can be visualized as a logical workflow.

Caption: Workflow for synthesis and chiral analysis.

This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the described protocols will be necessary.

References

- 1. This compound | C5H10O2 | CID 62484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB008110) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031516) [hmdb.ca]

- 4. hydroxypentanone,this compound | 3142-66-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound [webbook.nist.gov]

- 7. lookchem.com [lookchem.com]

- 8. (±)-3-hydroxy-2-pentanone, 118712-30-4 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. uvadoc.uva.es [uvadoc.uva.es]

The Role of 3-Hydroxy-2-pentanone in Fermentation Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-pentanone, an α-hydroxy ketone, is a significant flavor compound produced during various fermentation processes, notably in alcoholic beverages such as beer and wine. Its presence and concentration can significantly influence the sensory profile of the final product. This technical guide provides a comprehensive overview of the biochemical pathways leading to the formation of this compound, its quantitative occurrence in fermented products, and detailed methodologies for its analysis. The guide also explores the impact of various fermentation parameters on its production, offering valuable insights for researchers and professionals in the fields of food science, microbiology, and drug development where fermentation byproducts are of interest.

Introduction

This compound (also known as acetyl ethyl carbinol) is a five-carbon α-hydroxy ketone that contributes to the complex flavor and aroma profiles of fermented foods and beverages.[1][2][3] It is often found alongside other vicinal diketones and their reduction products, such as diacetyl (2,3-butanedione) and acetoin (3-hydroxy-2-butanone). While diacetyl is well-known for its buttery off-flavor at high concentrations in beer, this compound and its precursor, 2,3-pentanedione, are associated with honey-like or toffee-like aromas.[4] Understanding the formation and regulation of this compound is crucial for controlling the sensory characteristics of fermented products.

Biosynthesis of this compound in Fermentation

The formation of this compound is intricately linked to the amino acid metabolism of fermentative microorganisms, particularly the biosynthesis of isoleucine. The pathway is analogous to the formation of its four-carbon homolog, acetoin, from the valine and leucine biosynthesis pathways.

The Isoleucine Biosynthesis Pathway Connection

In Saccharomyces cerevisiae and other fermentative yeasts, the biosynthesis of isoleucine begins with the deamination of threonine to α-ketobutyrate. This is a critical branch point where intermediates can be channeled into the formation of flavor compounds.

The key steps leading to the precursor of this compound are as follows:

-

Threonine Deamination: The enzyme threonine deaminase (encoded by the ILV1 gene in S. cerevisiae) catalyzes the conversion of L-threonine to α-ketobutyrate (2-oxobutanoate).[5][6][7]

-

Condensation Reaction: Acetolactate synthase (encoded by the ILV2 gene) condenses α-ketobutyrate with an acetyl group from pyruvate to form α-aceto-α-hydroxybutyrate.[8][9]

-

Spontaneous Oxidative Decarboxylation: The intermediate, α-aceto-α-hydroxybutyrate, is unstable and can be excreted from the yeast cell into the fermentation medium. Here, it undergoes spontaneous (non-enzymatic) oxidative decarboxylation to form 2,3-pentanedione.[4][8][9] This reaction is accelerated by higher temperatures and lower pH.[8]

-

Enzymatic Reduction: The resulting 2,3-pentanedione can then be reabsorbed by the yeast and enzymatically reduced to the less flavor-active α-hydroxy ketone, this compound. This reduction is primarily catalyzed by NADPH-dependent reductases, with evidence pointing towards the involvement of "Old Yellow Enzymes" (OYEs).[10]

Quantitative Data on this compound in Fermentation

The concentration of this compound in fermented beverages is influenced by several factors, including yeast strain, fermentation temperature, and wort composition. It is typically found at lower concentrations than its four-carbon analog, acetoin.

| Beverage | Fermentation Condition | This compound Concentration (mg/L) | Reference(s) |

| Beer | Lager, 8°C primary fermentation | up to 0.6069 (as 2,3-pentanedione) | [6] |

| Beer | Lager, 14°C primary fermentation | up to 0.8192 (as 2,3-pentanedione) | [6][7] |

| Beer | Wort with 40% corn grits, 14°C | up to 0.8192 (as 2,3-pentanedione) | [6][7] |

| Wine | General | Found, but not always quantified | [11] |

Note: Much of the available literature quantifies the precursor, 2,3-pentanedione, rather than this compound directly. The concentration of the hydroxyketone is dependent on the reductive activity of the yeast during the maturation phase.

Impact of Fermentation Parameters on Production

Fermentation Temperature

Higher fermentation temperatures generally lead to increased production of both diacetyl and 2,3-pentanedione.[6][7][12] This is attributed to both increased yeast metabolic activity, leading to higher excretion of the α-acetohydroxy acid precursors, and accelerated rates of spontaneous oxidative decarboxylation at warmer temperatures.[8] Consequently, higher initial concentrations of 2,3-pentanedione can lead to higher final concentrations of this compound, assuming sufficient yeast reductive activity.

Wort Composition

The composition of the wort, particularly the concentration of amino acids and adjuncts, plays a crucial role.

-

Amino Acids: The availability of isoleucine in the wort can influence the flux through the biosynthetic pathway. High concentrations of isoleucine can lead to feedback inhibition of threonine deaminase, potentially reducing the formation of α-ketobutyrate and, subsequently, 2,3-pentanedione.[11]

-

Adjuncts: The use of adjuncts like corn grits in brewing has been shown to significantly increase the levels of diacetyl and 2,3-pentanedione.[6][7] This is likely due to changes in the overall nutrient balance of the wort, affecting yeast metabolism.

Yeast Strain and Pitching Rate

Different yeast strains exhibit varying levels of α-acetohydroxy acid production and subsequent diketone reduction capabilities. Some strains are known to be high producers of vicinal diketones, while others have more active reductase systems for their removal. The pitching rate can also have an effect, with higher pitching rates sometimes leading to increased diacetyl levels.[13][14]

Sensory Impact

While the flavor threshold for 2,3-pentanedione in beer is around 1.0 mg/L, contributing a honey-like flavor, the sensory threshold for this compound is less well-defined but is expected to be significantly higher, rendering it less flavor-active.[4][15] Its primary role in fermentation is often considered in the context of the reduction of its more potent precursor. The complete reduction of 2,3-pentanedione is a key aspect of the maturation or conditioning phase of beer production, ensuring a clean flavor profile.

Experimental Protocols

The analysis of this compound and its precursor in fermented beverages is typically performed using gas chromatography (GC), often coupled with mass spectrometry (MS) or an electron capture detector (ECD).

Sample Preparation and Derivatization for GC Analysis

A common method involves the derivatization of the vicinal diketone precursor to a more stable and detectable compound.

Protocol: Derivatization of 2,3-Pentanedione for GC-MS Analysis

-

Sample Degassing: For carbonated beverages, degas the sample by pouring it repeatedly between two beakers until foaming ceases.[10]

-

Derivatization:

-

To a 10 mL sample in a sealed vial, add 1 mL of a 0.5% (w/v) solution of 1,2-diaminobenzene in 2 M HCl.

-

Heat the mixture at 60°C for 3 hours to convert 2,3-pentanedione to 2-ethyl-3-methylquinoxaline.

-

Cool the sample to room temperature.

-

-

Extraction:

-

Add 2 mL of dichloromethane and an internal standard (e.g., 2,3-hexanedione, which will derivatize to 2-methyl-3-propylquinoxaline).

-

Vortex for 5 minutes.

-

Centrifuge to separate the phases.

-

Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

-

Gas chromatograph coupled with a mass selective detector.

-

Capillary column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

MS Ion Source Temperature: 230°C

-

MS Mode: Electron Ionization (EI) with full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for 2-ethyl-3-methylquinoxaline would include its molecular ion and characteristic fragments.

Conclusion

This compound is a noteworthy byproduct of fermentation, arising from the isoleucine biosynthesis pathway. While its direct sensory impact may be less significant than its precursor, 2,3-pentanedione, its formation is a key indicator of the metabolic state of the fermenting microorganism and the progression of flavor maturation. The control of its precursor's formation through manipulation of fermentation temperature, wort composition, and yeast strain selection is a critical aspect of quality control in the brewing and winemaking industries. The analytical methods detailed herein provide a robust framework for the quantification of these compounds, enabling further research into their precise roles and the optimization of fermentation processes.

References

- 1. cdn.homebrewtalk.com [cdn.homebrewtalk.com]

- 2. Showing Compound this compound (FDB008110) - FooDB [foodb.ca]

- 3. (±)-3-hydroxy-2-pentanone, 118712-30-4 [thegoodscentscompany.com]

- 4. beerandbrewing.com [beerandbrewing.com]

- 5. Structural basis of different substrate preferences of two old yellow enzymes from yeasts in the asymmetric reduction of enone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Wort Amino Acids on Beer Flavour: A Review [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencebrewer.wordpress.com [sciencebrewer.wordpress.com]

- 13. Impact of pitching rate on yeast fermentation performance and beer flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. themodernbrewhouse.com [themodernbrewhouse.com]

Physical properties of 3-Hydroxy-2-pentanone (boiling point, density)

This technical guide provides a comprehensive overview of the experimentally determined physical properties of 3-Hydroxy-2-pentanone, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data for this compound.

Chemical Identity

-

IUPAC Name: 3-hydroxypentan-2-one

-

Synonyms: Acetyl ethyl carbinol, 1-Hydroxypropyl methyl ketone

-

CAS Number: 3142-66-3

-

Molecular Formula: C₅H₁₀O₂

-

Molecular Weight: 102.13 g/mol

Quantitative Physical Properties

The boiling point and density of this compound have been reported in various sources. The following table summarizes these values. It is important to note the conditions under which these properties were measured, as they can significantly influence the results.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 147.5 °C | at 760 mmHg | [1][2] |

| 147-148 °C | at 761 Torr | [3] | |

| 105.00 to 107.00 °C | at 50.00 mm Hg | [4][5] | |

| Density | 0.962 g/cm³ | Not Specified | [1][2] |

| 0.9500 g/cm³ | at 20 °C | [3] | |

| 1.008-1.014 g/cm³ | Not Specified | [4] |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not extensively detailed in the literature, the following are general and widely accepted methods for determining the boiling point and density of a liquid compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Distillation Method: A common and accurate method involves the simple distillation of the compound. The liquid is heated in a distillation flask connected to a condenser. A thermometer is placed such that its bulb is just below the side arm of the flask to ensure it measures the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid steadily distills is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded, as boiling point is pressure-dependent.

-

Thiele Tube Method: This method is suitable for small sample volumes. The liquid sample is placed in a small test tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

-

Gravimetric Method: The most straightforward method involves accurately weighing a known volume of the liquid. A clean, dry graduated cylinder or volumetric flask is first weighed. A precise volume of this compound is then added, and the container is reweighed. The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by its volume. The temperature of the liquid should be recorded as density is temperature-dependent.

-

Pycnometer (Density Bottle) Method: For higher accuracy, a pycnometer is used. This is a flask with a specific, accurately known volume. The empty pycnometer is weighed, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer. This method minimizes errors associated with reading a graduated scale.

Logical Relationships in Physical Property Measurement

The determination of a compound's boiling point is influenced by external factors, primarily atmospheric pressure. The following diagram illustrates this relationship.

Caption: Logical workflow of boiling point determination.

This guide provides foundational physical property data for this compound. For any application, it is recommended to consult multiple sources and consider the specific conditions under which the data was generated.

References

An In-depth Technical Guide to 3-Hydroxy-2-pentanone: Synonyms, Nomenclature, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-pentanone, a secondary alpha-hydroxy ketone. It details the compound's nomenclature, including IUPAC and common names, and lists its various synonyms and identification numbers. The guide summarizes its key physicochemical properties in a structured tabular format for easy reference. Furthermore, it presents detailed, plausible experimental protocols for its synthesis via acyloin condensation and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). While specific metabolic pathways for this compound are not yet elucidated, this guide includes a diagram of the Pentose Phosphate Pathway to provide context within central carbohydrate metabolism. Additionally, a logical workflow for the synthesis and characterization of this compound is provided.

Nomenclature and Synonyms

This compound is a simple yet important organic molecule with several names and identifiers used across scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | 3-hydroxypentan-2-one[1][2] |

| CAS Registry Number | 3142-66-3[2][3] |

| Molecular Formula | C5H10O2[2][3] |

| Common Synonyms | Acetyl ethyl carbinol[1], 1-Acetyl-1-propanol[1][3], 1-Hydroxypropyl methyl ketone[1][3], 2-Pentanon-3-ol[2][3] |

| Other Names | 3-Hydroxypentan-2-one[2], 2-oxo-3-Pentanol[1] |

| FEMA Number | 3550[1] |

| EC Number | 608-623-5[3] |

| UNII | BQA0W5LG7K[1][3] |

| ChEBI ID | CHEBI:173350[1] |

| HMDB ID | HMDB0031516[1] |

| Canonical SMILES | CCC(C(=O)C)O[1][3] |

| InChI | InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3[1][2] |

| InChIKey | HDKKRASBPHFULQ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 102.13 g/mol | [1][3] |

| Boiling Point | 147.5 °C at 760 mmHg | [3] |

| 105.0 - 107.0 °C at 50.0 mmHg | [1] | |

| Melting Point | 2.5 °C (estimate) | [3] |

| Density | 0.962 g/cm³ | [3] |

| 1.008 - 1.014 g/cm³ | [1] | |

| Refractive Index | 1.4350 | [3] |

| 1.436 - 1.440 | [1] | |

| Flash Point | 53.8 °C | [3] |

| Water Solubility | 2.907e+005 mg/L at 25 °C (est) | [4] |

| logP | 0.34630 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Experimental Protocols

Synthesis of this compound via Acyloin Condensation

This protocol describes a plausible method for the synthesis of this compound based on the principles of acyloin condensation of ethyl propionate.[3][4][5]

Materials:

-

Ethyl propionate

-

Sodium metal, finely dispersed in toluene or xylene

-

Anhydrous diethyl ether or toluene

-

Chlorotrimethylsilane (TMSCl)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The entire apparatus must be thoroughly dried to exclude moisture.

-

Initiation: A dispersion of sodium metal in an anhydrous solvent (e.g., toluene) is placed in the flask under an inert atmosphere.

-

Ester Addition: A solution of ethyl propionate in the same anhydrous solvent is added dropwise to the stirred sodium dispersion at a rate that maintains a gentle reflux.

-

Trapping of the Intermediate: To improve yields, chlorotrimethylsilane can be added to the reaction mixture to trap the enediolate intermediate as its bis-silyl derivative.[3][5]

-

Reaction Completion: The reaction mixture is refluxed for several hours until the sodium metal is consumed.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid to hydrolyze the silyl ether and neutralize the alkoxide.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for a positional isomer and is suitable for the qualitative and quantitative analysis of this compound in various matrices.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.

Sample Preparation (for a food matrix):

-

Extraction: A representative sample is homogenized and extracted with a suitable solvent like diethyl ether or a mixture of dichloromethane and methanol. For volatile analysis, headspace solid-phase microextraction (HS-SPME) can also be employed.[6]

-

Clean-up (if necessary): The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.

-

Derivatization (optional but recommended for better peak shape): The hydroxyl group can be derivatized with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve volatility and chromatographic performance.

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

MS Ion Source Temperature: 230°C.

-

MS Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200 for full scan analysis. For quantification, Selected Ion Monitoring (SIM) can be used with characteristic ions of the derivatized or underivatized compound.

Biological Context and Pathways

While specific signaling or metabolic pathways involving this compound are not well-documented, its structure as an alpha-hydroxy ketone places it within the broad class of carbohydrate metabolism.[1][3][7][8] To provide a relevant biological context, the Pentose Phosphate Pathway (PPP) is presented below. The PPP is a fundamental metabolic pathway that is parallel to glycolysis and is crucial for the production of NADPH and the precursors for nucleotide biosynthesis.[1][2][7][9]

Caption: The Pentose Phosphate Pathway (PPP).

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for Synthesis and Analysis.

References

- 1. Khan Academy [khanacademy.org]

- 2. bu.edu [bu.edu]

- 3. bspublications.net [bspublications.net]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 6. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 8. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

Keto-Enol Tautomerism in 3-Hydroxy-2-pentanone: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying the keto-enol tautomerism of 3-Hydroxy-2-pentanone. While specific experimental quantitative data for this compound is limited in published literature, this document outlines the established experimental and computational protocols used for analogous systems, enabling researchers to apply these methods. The guide will focus on the structural aspects of the tautomers, the mechanisms of their interconversion, and the detailed experimental workflows for their characterization.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] The interconversion of these tautomers involves the movement of a proton and the rearrangement of pi electrons. For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.[2] However, the stability of the enol form can be significantly influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding.[2][3]

In the case of this compound, an α-hydroxy ketone, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding in the enol form, which can play a crucial role in the position of the tautomeric equilibrium.

Tautomeric Forms of this compound

This compound can exist in equilibrium with its corresponding enol tautomer. The equilibrium can be catalyzed by either acid or base.

Keto Form: this compound

Enol Form: (Z)-2-hydroxypent-2-en-2-ol

The enol form is expected to be stabilized by an intramolecular hydrogen bond between the two hydroxyl groups, forming a pseudo-five-membered ring. This stabilization is a key factor that could potentially increase the population of the enol tautomer at equilibrium compared to simple ketones.

Below is a diagram illustrating the keto-enol equilibrium for this compound.

Caption: Keto-enol equilibrium of this compound.

Experimental Protocols for Tautomer Analysis

The primary experimental technique for the quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] The interconversion between tautomers is often slow on the NMR timescale, allowing for the distinct observation and quantification of signals from both the keto and enol forms.[3]

NMR Spectroscopy for Equilibrium Constant Determination

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in various solvents and at different temperatures.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, (CD₃)₂CO, DMSO-d₆, D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

¹H NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay to allow for accurate integration of all proton signals.

-

Distinct signals for the keto and enol tautomers are expected. For the keto form of this compound, characteristic signals would include the methine proton adjacent to the hydroxyl group. For the enol form, a vinylic proton signal would be characteristic.

-

-

Signal Assignment and Integration:

-

Assign the observed proton signals to the respective keto and enol forms based on their chemical shifts and multiplicities.

-

Carefully integrate the area of a well-resolved signal corresponding to the keto form (Aketo) and a well-resolved signal corresponding to the enol form (Aenol).

-

-

Calculation of Equilibrium Constant:

-

The mole fractions of the keto (Xketo) and enol (Xenol) forms are proportional to their integrated signal areas, normalized by the number of protons giving rise to each signal.

-

The equilibrium constant (Keq) is calculated as the ratio of the enol to keto concentrations: Keq = [enol] / [keto] ≈ Xenol / Xketo

-

-

Thermodynamic Analysis (Variable Temperature NMR):

-

Repeat the NMR data acquisition at a range of different temperatures (e.g., 278 K to 318 K).

-

Calculate Keq at each temperature.

-

The standard Gibbs free energy change (ΔG°) can be calculated using the equation: ΔG° = -RT ln(Keq).

-

The standard enthalpy (ΔH°) and entropy (ΔS°) changes for the tautomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T), where the slope is -ΔH°/R and the intercept is ΔS°/R.

-

The following diagram illustrates a generalized workflow for the experimental determination of keto-enol tautomerism thermodynamics.

Caption: Workflow for thermodynamic analysis of tautomerism.

Quantitative Data

As previously stated, there is a scarcity of published experimental data on the keto-enol tautomerism of this compound. However, for illustrative purposes and to provide context, the following table summarizes typical data for related β-dicarbonyl compounds, which are classic examples used in the study of keto-enol equilibria.

| Compound | Solvent | Temperature (°C) | % Enol | Keq ([enol]/[keto]) | Reference |

| 2,4-Pentanedione | Gas Phase | 25 | 92 | 11.5 | [2] |

| 2,4-Pentanedione | Cyclohexane | 25 | 95 | 19 | [2] |

| 2,4-Pentanedione | Water | 25 | 15 | 0.176 | [2] |